4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a thioether linkage, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide typically involves multiple steps:
Formation of the Thioether Linkage: This step involves the reaction of 4-chlorothiophenol with a suitable alkylating agent to form the thioether.
Pyrazole Formation: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone.
Amide Bond Formation: The final step involves the coupling of the thioether and pyrazole intermediates with a butanoyl chloride derivative under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-bromophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide
- 4-((4-fluorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide
- 4-((4-methylphenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide
Uniqueness
4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-12(2)21-16(11-13(3)20-21)19-17(22)5-4-10-23-15-8-6-14(18)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERMKJLRMZVCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCSC2=CC=C(C=C2)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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